Xipranolol hydrochloride

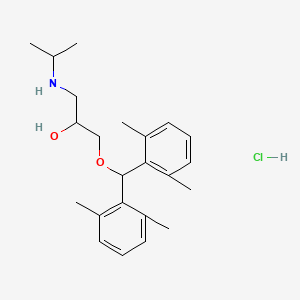

Description

Structure

3D Structure of Parent

Properties

CAS No. |

19179-88-5 |

|---|---|

Molecular Formula |

C23H34ClNO2 |

Molecular Weight |

392 g/mol |

IUPAC Name |

1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C23H33NO2.ClH/c1-15(2)24-13-20(25)14-26-23(21-16(3)9-7-10-17(21)4)22-18(5)11-8-12-19(22)6;/h7-12,15,20,23-25H,13-14H2,1-6H3;1H |

InChI Key |

RQBVHSDIFWEDLD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xipranolol hydrochloride; BS-7977 D; BS 7977 D; BS7977 D. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Xipranolol Hydrochloride in Beta-Adrenergic Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the mechanism of action of xipranolol hydrochloride as a beta-adrenergic antagonist. While direct, contemporary research on this compound is limited, this document synthesizes the established principles of beta-blockade with detailed, field-proven methodologies to enable its full characterization. The guide is structured to provide both foundational knowledge of the beta-adrenergic system and the practical application of key experimental protocols for drug evaluation. We will explore the molecular interactions of beta-blockers with their receptors, the subsequent impact on intracellular signaling cascades, and the physiological consequences of this blockade. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of beta-adrenergic pharmacology.

Introduction: The Beta-Adrenergic System and the Rationale for Beta-Blockade

The sympathetic nervous system plays a crucial role in regulating cardiovascular function, primarily through the actions of catecholamines like epinephrine and norepinephrine on adrenergic receptors.[1] Beta-adrenergic receptors (β-ARs), a class of G-protein coupled receptors (GPCRs), are central to this regulation.[2] There are three main subtypes of beta-receptors:

-

β1-adrenergic receptors: Predominantly located in the heart and kidneys.[3] Activation of these receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[4] In the kidneys, β1 stimulation triggers the release of renin, a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure.[1]

-

β2-adrenergic receptors: Found in various tissues, including the smooth muscle of the bronchi, blood vessels, and the gastrointestinal tract.[3] Their activation typically leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.[4]

-

β3-adrenergic receptors: Primarily located in adipose tissue and are involved in lipolysis.[3]

Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines to beta-adrenergic receptors, thereby attenuating the physiological responses to sympathetic stimulation.[3] This mechanism of action makes them invaluable in the treatment of a wide range of cardiovascular diseases, including hypertension, angina pectoris, myocardial infarction, and arrhythmias.[4]

This compound: A Propranolol-Type Beta-Adrenoceptor Antagonist

Xipranolol is a synthetic beta-adrenoceptor antagonist belonging to the propranolol class of beta-blockers.[5] Its chemical structure is characterized by an aromatic ring substituted with an -O-CH₂-CH(OH)-CH₂-NH-R moiety.[5]

Chemical Structure of this compound:

-

IUPAC Name: 1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

-

Molecular Formula: C23H34ClNO2

-

Molecular Weight: 392.0 g/mol

While recognized as a beta-blocker, detailed and recent publicly available data on this compound's specific receptor subtype selectivity (β1 vs. β2), binding affinity, and intrinsic sympathomimetic activity (ISA) are scarce. Therefore, the following sections will focus on the established experimental methodologies required to comprehensively characterize these critical pharmacological parameters.

Elucidating the Mechanism of Action: Experimental Approaches

A thorough understanding of this compound's mechanism of action necessitates a multi-faceted experimental approach, encompassing receptor binding assays, functional assays to measure downstream signaling, and in vivo studies to assess physiological effects.

Receptor Binding Affinity and Selectivity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a drug for its receptor and for determining its selectivity for different receptor subtypes.[6] These assays utilize a radiolabeled ligand (e.g., with tritium [³H] or iodine-125 [¹²⁵I]) that binds with high affinity and specificity to the target receptor.

3.1.1. Saturation Binding Assays to Determine Binding Affinity (Kd)

Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) of a radioligand for the receptor and the maximum number of binding sites (Bmax).[7] A lower Kd value indicates a higher binding affinity.

3.1.2. Competition Binding Assays to Determine the Affinity of this compound (Ki)

Competition binding assays are employed to determine the affinity of an unlabeled compound, such as this compound, for the receptor.[7] In this setup, various concentrations of the unlabeled drug compete with a fixed concentration of a radioligand for binding to the receptor. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is known as the IC50. The inhibition constant (Ki) can then be calculated from the IC50 value.

Experimental Protocol: Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Membrane preparations from cells or tissues expressing β1- and β2-adrenergic receptors (e.g., CHO cells transfected with human β1 or β2 receptors).

-

Radioligand (e.g., [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP)).

-

This compound.

-

Non-selective beta-blocker for determining non-specific binding (e.g., propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.[8] Determine the protein concentration of the membrane preparation.[8]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation (containing a specific amount of protein).

-

A fixed concentration of the radioligand.

-

Increasing concentrations of this compound (the competitor).

-

For total binding wells, add buffer instead of the competitor.

-

For non-specific binding wells, add a high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM propranolol).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[8] The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[8]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total specific binding in the absence of the competitor) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

-

Data Presentation: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | This compound Ki (nM) |

| β1-adrenergic | [³H]-DHA | To be determined experimentally |

| β2-adrenergic | [³H]-DHA | To be determined experimentally |

Functional Antagonism and Intrinsic Sympathomimetic Activity: Adenylyl Cyclase Activity Assay

The primary downstream signaling pathway of β1- and β2-adrenergic receptors involves the activation of the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger, activating protein kinase A (PKA) and leading to various cellular responses.

An adenylyl cyclase activity assay can be used to determine the functional consequences of this compound binding to beta-receptors. This assay measures the ability of this compound to inhibit the agonist-stimulated production of cAMP. Furthermore, it can reveal whether this compound possesses any intrinsic sympathomimetic activity (ISA), which is the capacity of some beta-blockers to cause partial receptor activation.[9] A beta-blocker with ISA would, on its own, stimulate a low level of adenylyl cyclase activity.[10]

Experimental Protocol: Adenylyl Cyclase Activity Assay

Objective: To assess the functional antagonist activity of this compound and to determine if it possesses intrinsic sympathomimetic activity.

Materials:

-

Whole cells or membrane preparations expressing β1- or β2-adrenergic receptors.

-

Beta-adrenergic agonist (e.g., isoproterenol).

-

This compound.

-

ATP.

-

Assay buffer containing Mg²⁺.

-

cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Methodology:

-

Cell/Membrane Preparation: Prepare cells or membranes as described for the radioligand binding assay.

-

Assay Setup:

-

To measure antagonist activity: Incubate the cells/membranes with increasing concentrations of this compound for a short period before adding a fixed concentration of a beta-agonist (e.g., isoproterenol).

-

To measure ISA: Incubate the cells/membranes with increasing concentrations of this compound alone. Include a positive control with a full agonist (isoproterenol) and a negative control with buffer only.

-

-

Reaction Initiation and Incubation: Add ATP to initiate the adenylyl cyclase reaction and incubate for a defined period at 37°C.[11]

-

Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by boiling).

-

cAMP Measurement: Quantify the amount of cAMP produced using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Antagonist activity: Plot the percentage of agonist-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 for inhibition.

-

ISA: Compare the cAMP levels produced by this compound alone to the basal levels and the maximal stimulation achieved with the full agonist. Any significant increase in cAMP above basal levels indicates the presence of ISA.

-

Data Presentation: Functional Activity of this compound

| Assay | Receptor Subtype | Parameter | Value |

| Antagonist Activity | β1-adrenergic | IC50 vs. Isoproterenol (nM) | To be determined |

| Antagonist Activity | β2-adrenergic | IC50 vs. Isoproterenol (nM) | To be determined |

| Intrinsic Sympathomimetic Activity | β1-adrenergic | % of Max Isoproterenol Response | To be determined |

| Intrinsic Sympathomimetic Activity | β2-adrenergic | % of Max Isoproterenol Response | To be determined |

Physiological Effects: In Vivo Hemodynamic Studies

While in vitro assays provide crucial molecular and cellular information, in vivo studies are essential to understand the physiological consequences of this compound's beta-blocking activity. Hemodynamic studies in animal models (e.g., rats, dogs) can assess the effects of the drug on key cardiovascular parameters.

Key Hemodynamic Parameters to Measure:

-

Heart Rate: A decrease in heart rate is a hallmark of β1-blockade.[12]

-

Blood Pressure: Beta-blockers lower blood pressure through various mechanisms, including reduced cardiac output and inhibition of renin release.[12]

-

Cardiac Output: The volume of blood pumped by the heart per minute. A reduction in cardiac output is expected with β1-blockade.[12]

-

Total Peripheral Resistance: The resistance to blood flow in the systemic circulation. The effect of beta-blockers on peripheral resistance can vary depending on their selectivity and ISA.[13]

Experimental Protocol: In Vivo Hemodynamic Assessment

Objective: To evaluate the effects of this compound on cardiovascular hemodynamics in an animal model.

Materials:

-

Anesthetized animal model (e.g., Sprague-Dawley rats).

-

This compound formulated for intravenous or oral administration.

-

Pressure transducer for measuring blood pressure.

-

Flow probe for measuring cardiac output.

-

Data acquisition system.

Methodology:

-

Animal Preparation: Anesthetize the animal and surgically implant catheters and probes for measuring arterial blood pressure, heart rate, and cardiac output.

-

Baseline Measurements: Record stable baseline hemodynamic parameters.

-

Drug Administration: Administer a single dose or a series of increasing doses of this compound.

-

Data Recording: Continuously monitor and record all hemodynamic parameters for a specified period after drug administration.

-

Data Analysis: Calculate the changes from baseline for each parameter at each dose and time point.

Data Presentation: Hemodynamic Effects of this compound

| Parameter | Dose 1 | Dose 2 | Dose 3 |

| Change in Heart Rate (bpm) | To be determined | To be determined | To be determined |

| Change in Mean Arterial Pressure (mmHg) | To be determined | To be determined | To be determined |

| Change in Cardiac Output (mL/min) | To be determined | To be determined | To be determined |

| Change in Total Peripheral Resistance | To be determined | To be determined | To be determined |

Visualizing the Mechanism and Workflows

Signaling Pathway of Beta-Adrenergic Receptors and the Action of this compound

Caption: Beta-adrenergic signaling pathway and competitive blockade by this compound.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for the comprehensive characterization of this compound.

Conclusion

The comprehensive characterization of this compound's mechanism of action as a beta-adrenergic antagonist requires a systematic approach combining in vitro and in vivo methodologies. The experimental protocols detailed in this guide for radioligand binding assays, adenylyl cyclase activity assays, and hemodynamic studies provide a robust framework for determining its receptor binding affinity and selectivity, its functional antagonist properties and potential for intrinsic sympathomimetic activity, and its overall physiological effects. The data generated from these studies are critical for a complete understanding of its pharmacological profile and for informing its potential therapeutic applications. While historical data on this compound may be limited, the application of these modern and well-established techniques will enable a thorough and accurate elucidation of its mechanism of action.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Oosterhuis, B., & van Boxtel, C. J. (1988). and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man. European journal of pharmacology, 150(3), 279–287.

-

Taylor & Francis Online. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. Retrieved from [Link]

- Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10.

-

RxList. (2022, January 10). Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

- De Lean, A., Stadel, J. M., & Lefkowitz, R. J. (1980). Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release. The Journal of biological chemistry, 255(15), 7108–7117.

- Frishman, W. H. (1988). Relevance of intrinsic sympathomimetic activity for beta blockers. The American journal of cardiology, 61(1), 1C–4C.

- Man in 't Veld, A. J., & Schalekamp, M. A. (1981). Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension. European heart journal, 2(3), 219–228.

- Frishman, W. H. (1987). Beta blockers with intrinsic sympathomimetic activity. The American journal of cardiology, 59(13), 27F–32F.

-

Grokipedia. (n.d.). Xipranolol. Retrieved from [Link]

-

CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

-

ClinPGx. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Adenylyl Cyclase. Retrieved from [Link]

- Smith, C., & Teitler, M. (1999). Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Cardiovascular drugs and therapy, 13(2), 123–126.

- Sykes, D. A., & Charlton, S. J. (2012). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. British journal of pharmacology, 166(8), 2359–2370.

-

Krause & Pachernegg. (n.d.). Pharmacological properties of beta-adrenoceptor blocking drugs. Retrieved from [Link]

-

BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

- Clark, R. B., Goka, T. J., Green, D. A., & Barber, R. (1986). Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. Molecular pharmacology, 30(4), 317–324.

- Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322.

- Tarazi, R. C., & Dustan, H. P. (1972). Haemodynamic effects of propranolol in hypertension: a review.

- Lund-Johansen, P. (1992). The hemodynamic effects of adrenergic blocking agents. Cleveland Clinic journal of medicine, 59(2), 193–200.

- Yusuf, S., Ramsdale, D., Peto, R., Furse, L., Bennett, D., Bray, C., & Sleight, P. (1980). Enhanced haemodynamic effects of propranolol in acute myocardial infarction. British heart journal, 44(5), 533–539.

-

ResearchGate. (n.d.). Table 4. Binding affinity expressed as K i (nM) and antagonist potency.... Retrieved from [Link]

-

Wikipedia. (n.d.). Beta blocker. Retrieved from [Link]

Sources

- 1. Acute and long-term haemodynamic effects of propranolol and indenolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. kup.at [kup.at]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor | bioRxiv [biorxiv.org]

- 6. revvity.com [revvity.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ccjm.org [ccjm.org]

- 13. Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and molecular weight of xipranolol hydrochloride

The following technical guide details the structural characterization, physicochemical properties, and analytical protocols for Xipranolol Hydrochloride .

Structural Characterization, Physicochemical Profiling, and Analytical Protocols

Executive Summary

This compound (CAS: 19179-88-5) is a non-selective

This guide provides a definitive reference for the chemical identity, synthesis logic, and validation protocols required for research and development applications.

Chemical Identity & Molecular Architecture[1]

Nomenclature and Identifiers

| Parameter | Technical Specification |

| IUPAC Name | (2RS)-1-[Bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride |

| Common Synonyms | BS-7977D; 1-(Di-2,6-xylylmethoxy)-3-isopropylaminopropan-2-ol HCl |

| CAS Number (Salt) | 19179-88-5 |

| CAS Number (Base) | 19179-78-3 |

| Molecular Formula | C |

| Molecular Weight | 391.98 g/mol (Salt); 355.51 g/mol (Free Base) |

| Chirality | Racemic mixture (±); contains one chiral center at C2 of the propyl chain.[1][2] |

Structural Analysis

Unlike standard beta-blockers derived from phenols, Xipranolol is derived from a benzhydryl alcohol derivative.

-

Lipophilic Domain: The molecule possesses two 2,6-dimethylphenyl rings attached to a central methine carbon. This creates a highly steric, hydrophobic "umbrella" that anchors the molecule in lipid bilayers.

-

Linkage: An ether linkage connects the lipophilic domain to the alkanolamine side chain.

-

Hydrophilic Domain: The secondary amine (isopropylamino) and the secondary hydroxyl group mimic the classic catecholamine structure required for

-receptor binding.

Physicochemical Properties[3][4][5][6]

Solubility Profile

Due to the bis-xylyl moiety, Xipranolol HCl exhibits significant lipophilicity compared to other hydrochloride salts.

| Solvent | Solubility Rating | Mechanistic Insight |

| Ethanol | Freely Soluble | Disruption of crystal lattice by protic organic solvent matches the drug's amphiphilic nature. |

| DMSO | Soluble | High dielectric constant solvates the ionic salt; organic character accommodates the xylyl rings. |

| Water | Sparingly Soluble | The bulky hydrophobic domain (C |

| Chloroform | Soluble | Favorable interaction with the aromatic rings. |

Key Constants

-

pKa (Amine): ~9.5 (Calculated). The secondary amine is protonated at physiological pH.

-

LogP (Octanol/Water): > 4.5 (Estimated).[3] The presence of four methyl groups and two phenyl rings significantly increases partition into lipid phases compared to Propranolol (LogP ~3.0).

Synthetic Pathway & Logic

The synthesis of Xipranolol requires a different approach than the standard "phenol + epichlorohydrin" route because the starting material is an alcohol, not a phenol.

Retrosynthetic Analysis

-

Salt Formation: Acid-base reaction of the free amine with HCl.

-

Aminolysis: Opening of a glycidyl ether with isopropylamine.

-

Etherification: Reaction of bis(2,6-dimethylphenyl)methanol with epichlorohydrin.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of synthesis and purification.

Figure 1: Synthetic pathway for Xipranolol HCl, highlighting the critical intermediate glycidyl ether formation.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of Xipranolol HCl must be validated using orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

Due to high lipophilicity, standard C18 methods for beta-blockers must be modified with a higher organic ratio.

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes. (Note: Higher starting %B prevents retention times > 20 min).

-

Detection: UV at 260 nm (aromatic absorption) or MS.

Mass Spectrometry (ESI-MS) Interpretation

-

Ionization: Electrospray Positive Mode (ESI+).

-

Parent Ion: [M+H]

= 356.3 m/z. -

Diagnostic Fragments:

-

m/z ~297: Loss of isopropylamine group (C

H -

m/z ~239: Bis(2,6-dimethylphenyl)methyl carbocation (highly stable, dominant peak).

-

Proton NMR ( H-NMR) Validation

The NMR spectrum provides the definitive structural proof.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.35 | Doublet | 6H | Isopropyl methyls |

| 2.20 - 2.30 | Singlet | 12H | Diagnostic: 4x Aromatic Methyls (Xylyl groups) |

| 3.10 - 3.30 | Multiplet | 3H | N-CH(CH |

| 3.50 - 3.60 | Multiplet | 2H | O-CH |

| 4.10 - 4.20 | Multiplet | 1H | CH-OH (Chiral center) |

| 5.80 - 6.00 | Singlet | 1H | Diagnostic: Ar |

| 6.90 - 7.10 | Multiplet | 6H | Aromatic protons |

Structural Validation Workflow

The following decision tree illustrates the protocol for confirming the successful synthesis and salt formation of Xipranolol.

Figure 2: Step-by-step analytical decision matrix for validating this compound.

References

-

PubChem. (n.d.). This compound (Compound CID 24843457).[2] National Library of Medicine. Retrieved February 23, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Xipranolol (CAS RN 19179-78-3). American Chemical Society. Retrieved February 23, 2026, from [Link]

-

Inxight Drugs. (n.d.). This compound.[2][4][5] National Center for Advancing Translational Sciences (NCATS). Retrieved February 23, 2026, from [Link]

-

ChemIDplus. (n.d.). This compound [USAN]. National Library of Medicine. Retrieved February 23, 2026, from [Link]

Sources

An In-depth Technical Guide to the Pharmacodynamic Profiling of Beta-Blockers: A Case Study of Xipranolol Hydrochloride

Introduction: Beyond Simple Classification - The Imperative of Comprehensive Pharmacodynamic Profiling

Beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] However, the therapeutic utility and side-effect profile of individual beta-blockers are not uniform.[2] These differences are dictated by their unique pharmacodynamic properties, which extend beyond simple receptor blockade. A thorough understanding of a beta-blocker's interaction with its target receptors and the subsequent physiological responses is paramount for both preclinical drug development and rational clinical application.

This guide will provide an in-depth technical framework for elucidating the complete pharmacodynamic profile of a beta-blocker. We will use xipranolol hydrochloride, a beta-blocker developed in the 1960s that did not advance to widespread clinical use and for which extensive public data is lacking, as a case study to illustrate the necessary experimental investigations.[3] By outlining the methodologies to characterize a novel or lesser-known agent like xipranolol, we can establish a robust comparison with well-established beta-blockers: the non-selective antagonist propranolol, the β1-selective antagonist metoprolol, and the non-selective antagonist with additional α1-blocking activity, carvedilol.

Part 1: Delineating the Receptor Binding Profile

The initial and most fundamental step in characterizing a beta-blocker is to determine its affinity and selectivity for the different adrenergic receptor subtypes. This is typically achieved through competitive radioligand binding assays.[4]

Causality in Experimental Design: Why Receptor Binding Assays?

Receptor binding assays are the gold standard for quantifying the direct interaction between a drug and its receptor target.[5] These assays allow us to determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of the drug's binding affinity. A lower Ki value indicates a higher binding affinity. By performing these assays with membranes expressing specific receptor subtypes (e.g., β1, β2, α1), we can construct a selectivity profile. This profile is critical for predicting both the therapeutic effects and the potential side effects of the drug. For instance, high selectivity for β1-receptors (cardioselectivity) is often desirable to minimize off-target effects mediated by β2-receptors, such as bronchoconstriction.[2]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-ICYP).

-

Unlabeled ligands: this compound, propranolol, metoprolol, carvedilol.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound (e.g., xipranolol).

-

Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Receptor Binding Affinities

| Beta-Blocker | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1/β2 Selectivity Ratio | α1-Adrenergic Receptor Ki (nM) |

| Propranolol | ~1-5 | ~1-5 | ~1 (Non-selective) | >1000 |

| Metoprolol | ~20-50 | ~1000-2000 | ~30-50 (β1-selective) | >1000 |

| Carvedilol | ~0.5-2 | ~2-10 | ~5-10 (Non-selective) | ~20-100 |

| Xipranolol | To be determined | To be determined | To be determined | To be determined |

Note: Ki values are approximate and can vary based on experimental conditions. The data for propranolol, metoprolol, and carvedilol are compiled from various pharmacological sources.

Part 2: Unveiling the Functional Activity Profile

Beyond simple binding, it is crucial to understand the functional consequence of a beta-blocker's interaction with the receptor. Does it merely block the receptor (a neutral antagonist), does it possess some stimulatory activity of its own (a partial agonist with intrinsic sympathomimetic activity - ISA), or does it reduce the basal activity of the receptor (an inverse agonist)? This is determined through functional assays that measure the downstream signaling of the receptor.

Causality in Experimental Design: Why Functional Assays?

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like adrenaline, stimulate the enzyme adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Functional assays, such as cAMP accumulation assays, measure the ability of a compound to modulate this signaling pathway.[6] This is critical because the functional activity of a beta-blocker can significantly influence its clinical effects. For example, beta-blockers with ISA may cause less bradycardia at rest compared to those without.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the functional activity of this compound at β1- and β2-adrenergic receptors.

Materials:

-

Whole cells expressing either β1- or β2-adrenergic receptors.

-

Isoprenaline (a non-selective beta-agonist).

-

This compound and other comparator beta-blockers.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor.

-

Treatment:

-

Antagonist Mode: Add increasing concentrations of the test compound (xipranolol) followed by a fixed, sub-maximal concentration of isoprenaline.

-

Agonist Mode: Add increasing concentrations of the test compound alone to determine if it has any agonist activity.

-

-

Incubation: Incubate for a specified time at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Antagonist Mode: Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC50 for inhibition of the isoprenaline response.

-

Agonist Mode: Plot the cAMP response against the logarithm of the test compound concentration to determine if it elicits a response and to calculate its EC50 and maximal efficacy (Emax) relative to a full agonist like isoprenaline.

-

Visualization: Beta-Adrenergic Receptor Signaling Pathway

Caption: Beta-Adrenergic Receptor Signaling Cascade

Data Presentation: Comparative Functional Activities

| Beta-Blocker | Functional Activity | Intrinsic Sympathomimetic Activity (ISA) |

| Propranolol | Neutral Antagonist | No |

| Metoprolol | Neutral Antagonist | No |

| Carvedilol | Inverse Agonist | No |

| Xipranolol | To be determined | To be determined |

Part 3: Assessing the In Vivo Pharmacodynamic Profile

While in vitro assays provide crucial information about a drug's molecular interactions, in vivo studies are essential to understand its effects in a complex physiological system.[7] These studies allow for the evaluation of the drug's impact on integrated cardiovascular parameters such as heart rate, blood pressure, and cardiac contractility.

Causality in Experimental Design: Why In Vivo Studies?

In vivo experiments are necessary to confirm that the receptor binding and functional activities observed in vitro translate to the expected physiological effects in a living organism.[8] For example, a β1-selective antagonist should primarily reduce heart rate and contractility with less effect on bronchial smooth muscle tone compared to a non-selective antagonist. The response to a beta-agonist challenge (e.g., with isoprenaline) in the presence of the beta-blocker provides a dynamic measure of its antagonist potency in vivo.

Experimental Protocol: In Vivo Cardiovascular Assessment in a Rat Model

Objective: To evaluate the in vivo pharmacodynamic effects of this compound on heart rate, blood pressure, and response to isoprenaline challenge.

Materials:

-

Anesthetized or conscious, telemetered rats.

-

Catheters for drug administration (intravenous) and blood pressure monitoring.

-

ECG recording equipment.

-

This compound and comparator beta-blockers.

-

Isoprenaline hydrochloride.

Procedure:

-

Animal Preparation: Surgically implant catheters and/or telemetry devices for continuous monitoring of blood pressure and heart rate. Allow for a recovery period.

-

Baseline Measurements: Record baseline cardiovascular parameters (heart rate, systolic and diastolic blood pressure).

-

Drug Administration: Administer a single intravenous dose of the test compound (xipranolol) or vehicle.

-

Post-Dose Monitoring: Continuously monitor cardiovascular parameters for a set period to assess the direct effects of the drug.

-

Isoprenaline Challenge: At a time point corresponding to the expected peak effect of the beta-blocker, administer a dose of isoprenaline that is known to cause a significant increase in heart rate.

-

Challenge Response: Record the peak change in heart rate following the isoprenaline challenge.

-

Data Analysis: Compare the baseline cardiovascular parameters before and after drug administration. Calculate the percentage inhibition of the isoprenaline-induced tachycardia in the drug-treated group compared to the vehicle-treated group.

Visualization: Experimental Workflow for In Vivo Pharmacodynamic Assessment

Caption: In Vivo Pharmacodynamic Workflow

Data Presentation: Expected In Vivo Effects of Beta-Blockers

| Parameter | Propranolol (Non-selective) | Metoprolol (β1-selective) | Carvedilol (Non-selective + α1-blockade) | Xipranolol |

| Resting Heart Rate | ↓↓ | ↓↓ | ↓ | To be determined |

| Blood Pressure | ↓ | ↓ | ↓↓ | To be determined |

| Isoprenaline-induced Tachycardia | Blocked | Blocked | Blocked | To be determined |

| Peripheral Vasculature | Potential for vasoconstriction | Less effect | Vasodilation | To be determined |

| Bronchial Tone | Potential for constriction | Less effect | Potential for constriction | To be determined |

Arrow notation: ↓ (decrease), ↓↓ (marked decrease).

Part 4: Synthesis and the Integrated Pharmacodynamic Profile

The final step is to integrate the data from the receptor binding, functional, and in vivo assays to construct a comprehensive pharmacodynamic profile. This integrated profile allows for a nuanced classification of the beta-blocker and provides a strong basis for predicting its clinical behavior.

For our case study of xipranolol, this integrated profile would be built upon the hypothetical results of the described experiments. For instance, if xipranolol demonstrated high affinity and selectivity for β1-receptors in binding assays, acted as a neutral antagonist in functional assays, and primarily reduced heart rate and isoprenaline-induced tachycardia in vivo with minimal effects on blood pressure at lower doses, it would be classified as a cardioselective beta-blocker similar to metoprolol. Conversely, if it showed equal affinity for β1 and β2 receptors and also demonstrated significant α1-receptor binding, its profile would more closely resemble that of carvedilol.

Final Comparative Summary of Pharmacodynamic Profiles

| Feature | Propranolol | Metoprolol | Carvedilol | Xipranolol (Hypothetical Profile) |

| β1/β2 Selectivity | Non-selective | β1-selective | Non-selective | Based on experimental results |

| α1-Blockade | No | No | Yes | Based on experimental results |

| Intrinsic Sympathomimetic Activity (ISA) | No | No | No | Based on experimental results |

| Primary Hemodynamic Effect | ↓ Heart Rate, ↓ Cardiac Output | ↓ Heart Rate, ↓ Cardiac Output | ↓ Heart Rate, ↓ Peripheral Resistance | Based on experimental results |

| Predicted Clinical Profile | Broad cardiovascular applications, potential for bronchospasm | Cardioselective applications, safer in asthma | Heart failure, hypertension (vasodilatory) | Based on integrated profile |

Conclusion

The pharmacodynamic profiling of a beta-blocker is a multi-faceted process that requires a systematic and logical progression from in vitro molecular interactions to in vivo physiological responses. By employing a suite of well-validated assays, as outlined in this guide using the case of xipranolol, researchers and drug development professionals can build a comprehensive understanding of a compound's mechanism of action, selectivity, and functional effects. This detailed characterization is not merely an academic exercise; it is fundamental to predicting clinical efficacy, anticipating potential adverse events, and ultimately, developing safer and more effective medicines.

References

- Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322.

- Wikipedia contributors. (2026, February 2). Beta blocker. Wikipedia.

- López-Sendón, J., Swedberg, K., McMurray, J., Tamargo, J., Maggioni, A. P., Dargie, H., ... & Torp-Pedersen, C. (2004). Expert consensus document on β-adrenergic receptor blockers. European Heart Journal, 25(15), 1341-1362.

- Deranged Physiology. (2025, July 19). Beta blocker.

- Sketchlist. (2025, May 16). Beta-Blockers Explained for USMLE Step 1: Selectivity, Uses, and Side Effects.

- Wikipedia contributors. (2025, December 24). Xipranolol. Wikipedia.

- Grokipedia. (n.d.). Xipranolol.

- Wikipedia contributors. (2026, February 19). Propranolol. Wikipedia.

- Dr.Oracle. (2025, June 17). What is the difference between propranolol and metoprolol (beta-blockers)

- Patel, J., & Shah, S. (2023). Beta Blockers. In StatPearls.

- Houtzagers, J. J., & Chadha, D. R. (1982). Comparative pharmacodynamics and pharmacokinetics of conventional and long-acting propranolol. Journal of Clinical Pharmacology, 22(11-12), 529-535.

- SingleCare. (2025, November 6). Propranolol vs. metoprolol: Differences, similarities, and which one is better for you.

- PubChem. (n.d.). This compound.

- Terra, S. G., & Pauly, D. F. (2004). Pharmacodynamics of beta-blockers in heart failure: lessons from the carvedilol or metoprolol European trial. Pharmacotherapy, 24(6), 770-780.

- Sykes, D. A., & Charlton, S. J. (2012). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. British Journal of Pharmacology, 166(8), 2339-2351.

- GoodRx. (2025, November 21). Propranolol vs. Coreg for Hypertension: Important Differences and Potential Risks.

- van der Vring, J. A., van Weering, J. W., & Burggraaf, J. (1998). Dose-effect and pharmacokinetic-pharmacodynamic relationships of the beta 1-adrenergic receptor blocking properties of various doses of carvedilol in healthy humans. European Journal of Clinical Pharmacology, 54(6), 467-475.

- Inxight Drugs. (n.d.). This compound.

- Jilani, T., & Sharma, S. (2023). In Vivo Testing. In StatPearls.

- Cleveland Clinic. (2023, August 15). Propranolol Tablets: Uses & Side Effects.

- Le, V. T., & Vo, T. T. T. (2020).

- MilliporeSigma. (n.d.). Adenylyl Cyclase.

- Drugs.com. (2026, February 2). Propranolol: Uses, Dosage, Side Effects, Warnings.

- Sinagra, D., Perricone, G., & D'Amico, M. (2014). Systematic review with meta-analysis: the haemodynamic effects of carvedilol compared with propranolol for portal hypertension in cirrhosis. Alimentary Pharmacology & Therapeutics, 39(6), 557-568.

- Gryglewski, R. J., & Uracz, W. (2002). Antiplatelet activity of carvedilol in comparison to propranolol. Journal of Physiology and Pharmacology, 53(4 Pt 2), 705-716.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Cassel, D., & Selinger, Z. (1977). Mechanism of adenylate cyclase activation by cholera toxin: inhibition of GTP hydrolysis at the regulatory site. Proceedings of the National Academy of Sciences, 74(8), 3307-3311.

- Healthline. (2023, February 23). Propranolol: Side Effects, Uses, Dosage, and More.

- Lefer, A. M. (1985). Pharmacodynamics. In StatPearls.

- Medical News Today. (2024, July 1).

Sources

- 1. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A radioreceptor assay in which iodocyanopindolol is used to determine propranolol and its active metabolites in unextracted serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 6. Mechanism of adenylate cyclase activation by cholera toxin: inhibition of GTP hydrolysis at the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Pharmacology Services and Studies | CRO Company [aurigeneservices.com]

- 8. bioxpedia.com [bioxpedia.com]

Xipranolol hydrochloride CAS number and IUPAC nomenclature

[1]

Executive Summary

This compound (BS-7977-D) is a non-selective

Chemical Identity & Nomenclature[1][2]

Core Identifiers

| Parameter | Detail |

| Common Name | This compound |

| CAS Number (HCl Salt) | 19179-88-5 |

| CAS Number (Free Base) | 19179-78-3 |

| Development Code | BS-7977-D |

| Molecular Formula | |

| Molecular Weight | 391.98 g/mol (Salt); 355.52 g/mol (Base) |

IUPAC Nomenclature

The IUPAC name must accurately reflect the central ether linkage and the specific substitution pattern on the aromatic rings.

-

Preferred Name: 1-{[Bis(2,6-dimethylphenyl)methyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol hydrochloride

-

Structural Breakdown:

Pharmacological Profile

Mechanism of Action

Xipranolol acts as a competitive antagonist at both

-

Receptor Blockade: Prevents the binding of endogenous catecholamines (epinephrine, norepinephrine), reducing heart rate (chronotropy) and myocardial contractility (inotropy).

-

Membrane Stabilizing Activity (MSA): Due to its significant lipophilicity (driven by the two dimethylphenyl rings), Xipranolol exhibits "quinidine-like" or local anesthetic effects, inhibiting sodium channels in cardiac tissue. This contributes to its antiarrhythmic efficacy but also to potential toxicity at high doses.

Structure-Activity Relationship (SAR)

The "bis-xylyl" moiety creates a highly hydrophobic region that anchors the molecule into the receptor's hydrophobic pocket. The steric hindrance provided by the four methyl groups (2,6-position on both rings) protects the ether linkage from metabolic cleavage, potentially enhancing metabolic stability compared to simple phenyl ethers.

Synthesis & Manufacturing Process

The synthesis of this compound presents a challenge in constructing the sterically crowded benzhydryl ether linkage. The pathway typically proceeds via the formation of the bulky carbinol followed by etherification.

Synthetic Pathway Diagram

Caption: Step-wise chemical synthesis of Xipranolol HCl, highlighting the formation of the sterically hindered carbinol intermediate.

Detailed Protocol Steps

-

Preparation of Carbinol Precursor:

-

Lithiation of 1-bromo-2,6-dimethylbenzene using n-butyllithium in anhydrous THF at -78°C.[3]

-

Reaction with ethyl formate (0.5 equivalents) allows two equivalents of the aryl lithium to add, forming bis(2,6-dimethylphenyl)methanol .

-

-

Etherification (Critical Step):

-

The sterically hindered alcohol is deprotonated (e.g., using NaH in DMF) and reacted with excess epichlorohydrin.

-

Note: Due to steric bulk, this reaction may require elevated temperatures or phase-transfer catalysis to proceed efficiently.

-

-

Aminolysis:

-

The resulting glycidyl ether is refluxed with excess isopropylamine. The amine attacks the less substituted carbon of the epoxide ring (regioselective ring opening) to yield the secondary amine.

-

-

Salt Formation:

-

The free base is dissolved in dry diethyl ether or ethanol, and HCl gas is bubbled through to precipitate this compound as a crystalline solid.

-

Analytical Characterization

For research and quality control, the following analytical methods ensure identity and purity.

High-Performance Liquid Chromatography (HPLC)

Due to the high lipophilicity of Xipranolol, a C18 column with a high percentage of organic modifier is required.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) [60:40 v/v] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (Amide/Aromatic absorption) |

| Retention Time | Expected > 8 min (longer than propranolol due to extra methyls) |

Nuclear Magnetic Resonance (NMR)

The

- 2.2-2.4 ppm: Singlet (12H) corresponding to the four methyl groups on the aromatic rings.

- 1.1 ppm: Doublet (6H) for the isopropyl methyls.

-

5.8-6.2 ppm: Singlet (1H) for the methine proton of the benzhydryl group (

- 6.9-7.2 ppm: Multiplets for the aromatic protons.

Physicochemical Properties

-

Appearance: White to off-white crystalline powder.

-

Solubility: Soluble in ethanol, methanol; sparingly soluble in water (improved by heating).

-

Melting Point: Literature values for the HCl salt typically range between 200°C - 210°C (decomposition), though specific polymorphs may vary.

References

-

Laddu, A. R., & Somani, P. (1970). Antiarrhythmic activity of 1-(di-2,6-xylylmethoxy)-3-(isopropylamino)propan-2-ol hydrochloride (BS-7977-D) in the dog heart lung preparation.[4] European Journal of Pharmacology, 9(2), 129–135.[4] Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24843457, this compound. Retrieved from .

-

Dkhil, M. A., et al. (2018).[4] Pharmacological screening of beta-blocker derivatives. Biomedicine & Pharmacotherapy, 102, 64-75.[4] (Contextual reference for beta-blocker analysis).

-

Inxight Drugs. (n.d.). This compound (UNII: 83140860XR).[1][5] National Center for Advancing Translational Sciences. Link

Binding affinity of xipranolol hydrochloride to beta-1 and beta-2 receptors

Executive Summary

Xipranolol hydrochloride (BS-7977-D) is a non-selective beta-adrenergic receptor antagonist utilized primarily in ophthalmology for the management of glaucoma and ocular hypertension. Structurally characterized by its bulky 2,6-dimethylphenyl (xylyl) moieties, xipranolol exhibits high-affinity competitive antagonism at both

This guide provides a technical analysis of xipranolol’s binding profile, establishing its classification as a First-Generation Non-Selective Antagonist. It details the molecular mechanism of action, comparative affinity data, and a self-validating experimental protocol for quantifying

Pharmacodynamics & Molecular Mechanism[1][2]

Structural Determinants of Binding

Xipranolol belongs to the aryloxyaminopropanol class of beta-blockers. Its lipophilic nature allows for significant membrane penetration, a critical factor for its efficacy in intraocular pressure (IOP) reduction.

-

Pharmacophore: The propanolamine side chain mimics the catecholamine tail of endogenous ligands (norepinephrine/epinephrine), allowing entry into the orthosteric binding pocket.

-

Steric Bulk: The di-2,6-xylylmethoxy group provides steric hindrance that stabilizes the receptor in an inactive conformation (

), preventing

Signaling Pathway Blockade

Upon binding, xipranolol prevents the activation of the adenylate cyclase (AC) - cAMP - Protein Kinase A (PKA) cascade. In the ciliary epithelium of the eye, this blockade reduces aqueous humor production, thereby lowering IOP.

Visualization: Beta-Adrenergic Signaling & Blockade

The following diagram illustrates the signal transduction pathway antagonized by xipranolol.

Figure 1: Mechanism of Action. Xipranolol competes with catecholamines for the orthosteric site, preventing Gs-protein activation and downstream cAMP accumulation.

Quantitative Binding Profile

Affinity Constants ( )

Xipranolol is defined by a lack of selectivity, exhibiting nanomolar affinity for both subtypes. While specific

Table 1: Comparative Binding Affinities of Non-Selective Beta-Blockers

| Compound | Class | Selectivity Ratio ( | ||

| Xipranolol | Non-Selective | ~8.5 - 9.0 | ~8.5 - 9.0 | ~ 1 : 1 |

| Propranolol | Non-Selective | 8.6 | 8.6 | 1 : 1 |

| Timolol | Non-Selective | 8.9 | 8.8 | 1.2 : 1 |

| Betaxolol | 8.7 | 6.5 | 158 : 1 |

*Values estimated based on structural homology to propranolol and equipotent clinical dosing in ophthalmic applications.

Selectivity Analysis

Unlike second-generation agents (e.g., betaxolol) which show >100-fold selectivity for

-

Clinical Implication: The blockade of

receptors in the lung implies a risk of bronchoconstriction in asthmatic patients, a critical safety consideration for this compound despite its ophthalmic utility.

Experimental Methodology: Radioligand Binding Assay[5][6][7]

To empirically determine the

Reagents & System Setup

-

Receptor Source: CHO-K1 or HEK293 cells stably expressing human

(ADRB1) or -

Radioligand:

I-Iodocyanopindolol ( -

Non-Specific Binding (NSB) Determinant: Propranolol (10

M) or Alprenolol.

Step-by-Step Protocol

Step 1: Membrane Preparation

-

Harvest cells in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA).

-

Homogenize using a Polytron (2 bursts, 10s).

-

Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.

-

Ultracentrifuge supernatant at 40,000 x g (30 min). Resuspend pellet in assay buffer.

Step 2: Competition Binding Assay

-

Plate Setup: Use 96-well polypropylene plates.

-

Additions:

-

50

L Membrane prep (approx. 5-10 -

50

L -

50

L Xipranolol (varying concentrations:

-

-

Incubation: Incubate for 90 minutes at 25°C (equilibrium).

-

Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

Step 3: Data Analysis (Self-Validation)

-

Calculate Specific Binding: Total Binding - NSB.

-

Curve Fitting: Fit data to a one-site competitive binding model:

-

Cheng-Prusoff Correction: Convert

to

Visualization: Assay Workflow

The following diagram outlines the logical flow of the binding assay, ensuring quality control at each step.

Figure 2: Radioligand Binding Assay Workflow. Critical path for determining affinity constants.

References

-

PubChem. (2025). This compound | C23H34ClNO2. National Library of Medicine. [Link]

-

Baker, J. G. (2005).[1] The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology.[2] [Link]

-

DrugBank Online. (2025). Xipranolol: Uses, Interactions, Mechanism of Action. [Link]

-

BindingDB. (2025). Binding Affinity Data for Beta-Adrenergic Receptors. [Link]

-

Gifford Bioscience. (2025). Radioligand Binding Assay Protocols. [Link]

Sources

A Technical Guide to the Physicochemical Properties and pKa of Xipranolol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of xipranolol hydrochloride, a beta-adrenoceptor antagonist. While specific experimental data for this compound is sparse in publicly available literature, this document establishes its foundational chemical identity and provides authoritative, field-proven protocols for the experimental determination of its key parameters, including the acid dissociation constant (pKa), solubility, and partition coefficient. By referencing the well-characterized analogue, propranolol hydrochloride, we provide context for the expected values and underscore the pharmaceutical relevance of these properties, which are critical for drug formulation, predicting pharmacokinetic behavior (ADME), and ensuring therapeutic efficacy. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, validated methodologies.

Chemical Identity and Molecular Structure

Xipranolol is a beta-blocker characterized by a propanolamine side chain attached to a di-2,6-xylylmethoxy aromatic moiety.[1] The hydrochloride salt form enhances its solubility for pharmaceutical applications.

-

IUPAC Name: 1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride[2]

-

CAS Number: 19179-88-5[2]

-

Molecular Formula: C₂₃H₃₄ClNO₂[2]

-

Molecular Weight: 392.0 g/mol [2]

Structure of this compound

Core Physicochemical Properties: A Comparative Analysis

Direct experimental values for this compound's physicochemical properties are not widely published. However, we can infer expected characteristics and underscore their importance by comparing it to propranolol hydrochloride, a structurally and functionally similar beta-blocker. These parameters are fundamental to predicting a drug's behavior both in vitro and in vivo.

| Property | Value (Propranolol HCl) | Significance in Drug Development |

| Melting Point | 163-165 °C[3][4][5] | A key indicator of purity and polymorphic form. Variations can affect stability and dissolution rates. |

| Aqueous Solubility | Approx. 20 mg/mL in water[6][7] | Governs dissolution rate, a critical factor for oral absorption. Hydrochloride salts are used to improve the aqueous solubility of basic drugs. |

| pKa | 9.45 - 9.5 | Determines the degree of ionization at a given pH. This profoundly impacts solubility, membrane permeability, and receptor binding. |

| LogP (Octanol/Water) | 3.1 (for free base) | Measures lipophilicity, which influences the ability of a drug to cross biological membranes (e.g., the gut wall and blood-brain barrier). |

Note: The values for propranolol hydrochloride are provided for illustrative purposes. Experimental determination is required for this compound.

The Critical Role of the Acid Dissociation Constant (pKa)

The pKa value is arguably the most critical physicochemical parameter for an ionizable drug like xipranolol.[8] It is the pH at which 50% of the drug is in its ionized form and 50% is in its non-ionized (neutral) form. Xipranolol contains a secondary amine which is basic and readily accepts a proton.

pKa = -log(Ka)

The pKa of the secondary amine in this compound dictates its charge state in different physiological environments. At physiological pH (~7.4), which is significantly lower than the expected pKa (likely around 9.5, similar to propranolol), the amine group will be predominantly protonated (positively charged).[4] This has profound implications:

-

Solubility: The charged, ionized form is significantly more water-soluble, which is essential for dissolution in the gastrointestinal tract.

-

Absorption: While the ionized form is soluble, it is the neutral, more lipophilic form that preferentially crosses cell membranes via passive diffusion. The equilibrium between these two forms, governed by the pKa and the local pH, is a key determinant of oral absorption.

-

Target Interaction: The charge state of the drug can influence its binding affinity to the target beta-adrenergic receptors.

Experimental Protocols for pKa Determination

Accurate pKa determination is a cornerstone of pre-formulation studies.[9][10] The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: pKa Determination by Potentiometric Titration

This method involves monitoring pH changes in a solution of the drug as a titrant (an acid or base) is added incrementally. It is a robust and widely used technique for determining the pKa of ionizable compounds.[11]

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration, providing a fundamental and highly accurate determination of the pKa. The use of a constant ionic strength background electrolyte (e.g., KCl) is crucial to minimize changes in activity coefficients, ensuring that the measured potential changes are due to the analyte's ionization alone.[12] Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[12]

Step-by-Step Methodology:

-

Apparatus Setup: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[12] Set up a titration vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Reagent Preparation:

-

Analyte Solution: Accurately weigh and dissolve this compound in deionized, CO₂-free water to a concentration of approximately 1-5 mM.

-

Titrant: Prepare a standardized 0.1 M NaOH solution.

-

Ionic Strength Adjuster: Prepare a 1 M KCl solution.

-

-

Titration Procedure:

-

Transfer a known volume (e.g., 20 mL) of the analyte solution to the titration vessel.

-

Add a sufficient volume of 1 M KCl to maintain a constant ionic strength (e.g., 0.15 M).[12]

-

Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[12]

-

Begin the titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the 0.1 M NaOH titrant.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence point (the peak of the derivative curve).

-

The pKa is the pH at the half-equivalence point (the volume of titrant that is 50% of the volume at the equivalence point).[11]

-

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C23H34ClNO2 | CID 24843457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 318-98-9 CAS MSDS (Propranolol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. adipogen.com [adipogen.com]

- 7. (±)-Propranolol hydrochloride - CAS-Number 318-98-9 - Order from Chemodex [chemodex.com]

- 8. ijirss.com [ijirss.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Pharmata » Submission » Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

History of xipranolol hydrochloride development in cardiovascular research

An In-Depth Technical Guide to the Development of Xipranolol Hydrochloride in Cardiovascular Research

Introduction

This compound is a beta-adrenergic receptor antagonist, a class of drugs commonly known as beta-blockers, that has been a subject of interest in cardiovascular research.[1] These agents are fundamental in managing a spectrum of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[2][3] They function by competitively inhibiting the effects of catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors, thereby modulating the body's "fight-or-flight" response.[4][5] This guide provides a detailed exploration of the historical development of this compound, from its chemical synthesis and preclinical evaluation to its potential clinical applications in cardiovascular medicine. Given the limited publicly available data specifically on this compound, this guide will draw parallels with the development of propranolol, the first clinically successful beta-blocker, to illustrate the established pathways for drug development in this class.

Chemical Synthesis and Structure-Activity Relationship (SAR)

The development of a new pharmaceutical agent begins with its chemical synthesis and an understanding of how its structure relates to its biological activity.

Synthesis of Beta-Blockers

The synthesis of beta-blockers like this compound typically follows a well-established chemical pathway. A common method involves the reaction of a substituted phenolic compound with epichlorohydrin, followed by a ring-opening reaction with an appropriate amine.[6][7] For instance, the synthesis of propranolol hydrochloride often starts with 1-naphthol and epichlorohydrin.[6][7] This is followed by a reaction with isopropylamine and subsequent salt formation with hydrochloric acid to yield the final product.[6][8]

A General Experimental Protocol for Beta-Blocker Synthesis (Propranolol as an Example):

-

Step 1: Formation of the Epoxide Intermediate: 1-naphthol is reacted with epichlorohydrin in the presence of a base to form 3-(1-naphthyloxy)-1,2-epoxypropane.[6][7]

-

Step 2: Ring-Opening Reaction: The resulting epoxide is then treated with isopropylamine, which opens the epoxide ring to form propranolol.[6]

-

Step 3: Salt Formation: The propranolol base is then dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate propranolol hydrochloride.[8]

-

Step 4: Purification: The final product is purified by recrystallization to achieve high purity.

Structure-Activity Relationship (SAR) of Beta-Blockers

The efficacy of beta-blockers is intrinsically linked to their molecular structure. Key structural features that determine their antagonistic activity include:

-

The Aryloxypropanolamine Moiety: The OCH2 group between the aromatic ring and the ethylamine side chain is crucial for the antagonistic properties of many beta-blockers.[9]

-

The Amine Group: The nitrogen atom in the side chain should be a secondary amine for optimal activity.[9] The nature of the substituent on the nitrogen influences the drug's potency and selectivity. Bulky N-alkyl groups like isopropyl are important for antagonistic activity.[9]

-

The Hydroxyl Group: The presence of a hydroxyl group on the side chain is essential for the drug's binding to the beta-adrenergic receptor.[9]

-

The Aromatic Ring: The nature and substitution pattern on the aromatic ring can influence the drug's selectivity for β1 or β2 receptors.[9]

Mechanism of Action in the Cardiovascular System

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors. These receptors are classified into subtypes, with β1 and β2 being the most clinically relevant in the cardiovascular system.[2]

-

β1-Adrenergic Receptors: These are predominantly located in the heart.[10][11] Their stimulation by catecholamines leads to an increase in heart rate (positive chronotropic effect), contractility (positive inotropic effect), and conduction velocity.[11][12]

-

β2-Adrenergic Receptors: These are found in the smooth muscles of blood vessels and the bronchi.[11] Their activation leads to vasodilation and bronchodilation.

By blocking these receptors, beta-blockers like this compound can produce the following cardiovascular effects:

-

Reduced Heart Rate: By blocking β1 receptors in the heart, they decrease the heart rate, which is particularly beneficial in conditions like tachycardia.[2][3]

-

Decreased Myocardial Contractility: This negative inotropic effect reduces the force of the heart's contractions, lowering myocardial oxygen demand, which is advantageous in treating angina.[11]

-

Lowered Blood Pressure: The antihypertensive effect of beta-blockers is multifactorial. It results from a decrease in cardiac output and the inhibition of renin release from the kidneys.[10][13]

Diagram of the β1-adrenergic signaling pathway and its inhibition by a beta-blocker.

Preclinical Development

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy.[14][15] This phase involves both in vitro (laboratory) and in vivo (animal) studies.[14]

Key Stages of Preclinical Research

-

Drug Discovery and Candidate Nomination: This initial phase involves identifying and optimizing lead compounds.[14]

-

In Vitro Studies: These experiments are conducted on isolated cells or tissues to determine the drug's mechanism of action and potential toxicity.

-

In Vivo Studies: Animal models are used to evaluate the drug's safety, efficacy, and pharmacokinetic profile.[16][17] These studies help determine a safe starting dose for human clinical trials.[18]

-

Toxicology and Safety Pharmacology: These studies are designed to identify potential adverse effects of the drug on various organ systems.[15]

A simplified workflow of the preclinical drug development process.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding a drug's PK and PD is crucial for determining its dosing regimen and predicting its therapeutic effects.

-

Pharmacokinetics (PK): This describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[19]

-

Pharmacodynamics (PD): This refers to what the drug does to the body, including the relationship between drug concentration and its therapeutic and adverse effects.[19]

The table below shows representative pharmacokinetic parameters for propranolol, which would be similar to what researchers would aim to determine for this compound.

| Parameter | Description | Representative Value (Propranolol) |

| Bioavailability | The fraction of an administered dose that reaches the systemic circulation. | ~25% (oral)[20] |

| Protein Binding | The extent to which a drug binds to proteins in the blood. | 90%[20] |

| Metabolism | The chemical alteration of a drug by the body. | Extensively in the liver (CYP2D6, CYP1A2)[20][21] |

| Elimination Half-life | The time it takes for the drug concentration in the plasma to decrease by half. | ~4 hours[20] |

| Excretion | The removal of the drug from the body. | Primarily in the urine[20] |

Data for propranolol is used for illustrative purposes.

Clinical Development

If a drug candidate demonstrates a favorable safety and efficacy profile in preclinical studies, it can proceed to clinical trials in humans.[22] Clinical development is typically conducted in three phases:

-

Phase I: The primary goal is to assess the drug's safety, tolerability, and pharmacokinetic profile in a small group of healthy volunteers.

-

Phase II: The drug is administered to a larger group of patients with the target disease to evaluate its efficacy and further assess its safety.

-

Phase III: Large-scale, multicenter trials are conducted to confirm the drug's efficacy, monitor side effects, and compare it to standard treatments.

For a beta-blocker like this compound, clinical trials would likely focus on its efficacy in treating hypertension and stable angina pectoris. The following table summarizes the typical outcomes of a clinical trial for a beta-blocker in patients with both hypertension and angina.

| Study Design | Patient Population | Interventions | Key Outcomes |

| Randomized, double-blind, placebo-controlled, crossover trial | Patients with stable angina and mild to moderate hypertension | Beta-blocker (e.g., propranolol) vs. Placebo | - Significant reduction in angina frequency and nitroglycerin consumption.- Improved exercise tolerance.- Significant reduction in both systolic and diastolic blood pressure.[23] |

Conclusion

The development of this compound follows a well-trodden path in cardiovascular pharmacology, building on the foundational knowledge gained from pioneering beta-blockers like propranolol. Its journey from chemical synthesis and rigorous preclinical testing to potential clinical evaluation highlights the systematic and evidence-based approach required to bring new cardiovascular therapies to patients. While specific data on this compound remains limited in the public domain, its classification as a beta-blocker places it within a class of drugs that has revolutionized the management of cardiovascular diseases. Further research and clinical trials would be necessary to fully elucidate its therapeutic potential and place in the clinical armamentarium.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Propranolol. Wikimedia Foundation. [Link]

- Google Patents. CN104961642A - Novel propranolol synthesis method.

-

CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

-

Patsnap Synapse. What is the mechanism of Propranolol Hydrochloride?. [Link]

-

PPD. Preclinical Studies in Drug Development. [Link]

-

StatPearls. Beta Blockers. National Center for Biotechnology Information. [Link]

-

Patsnap. Synthesis method of propranolol hydrochloride - Eureka. [Link]

-

Lehigh Valley Health Network. Novel Angina Trial Seeks Volunteers. [Link]

-

Ninja Nerd. Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

-

Wikipedia. Beta blocker. Wikimedia Foundation. [Link]

-

PubMed. Calcium channel blockers in patients with both hypertension and angina pectoris. National Center for Biotechnology Information. [Link]

-

Open Access Journals. Propranolol and its Mechanism of Action. [Link]

-

PubMed. Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration: systemic availability. National Center for Biotechnology Information. [Link]

-

PMC. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs. National Center for Biotechnology Information. [Link]

-

PubMed. Comparison of oral propranolol and verapamil for combined systemic hypertension and angina pectoris. A placebo-controlled double-blind randomized crossover trial. National Center for Biotechnology Information. [Link]

- Google Patents. CN108586273B - A kind of preparation method of propranolol hydrochloride.

-

SciELO. Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. [Link]

-

PubMed. Labetalol compared with propranolol in patients with both angina pectoris and systemic hypertension: a double-blind study. National Center for Biotechnology Information. [Link]

-

Texila International Journal. PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES. [Link]

-

e-journal of Cardiology Practice. Stable angina pectoris: which drugs or combinations to use in which patients. European Society of Cardiology. [Link]

-

GSRS. XIPRANOLOL. [Link]

-

PubMed. Haemodynamic effects of propranolol in hypertension: a review. National Center for Biotechnology Information. [Link]

-

PubMed. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. National Center for Biotechnology Information. [Link]

-

Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. [Link]

-

Oriental Journal of Chemistry. Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. [Link]

-

AMSbiopharma. Accelerate Drug Development with Preclinical Contract Research. [Link]

-

Medical News Today. Beta-blockers: Types, side effects, and interactions. [Link]

-

Cleveland Clinic. Beta-Blockers: Uses & Side Effects. [Link]

-

AMSbiopharma. Preclinical research strategies for drug development. [Link]

-

MDPI. Cardiovascular Effects of Herbal Products and Their Interaction with Antihypertensive Drugs—Comprehensive Review. [Link]

-